![molecular formula C17H11Cl2N5O2S B4046718 1-(3,5-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4046718.png)
1-(3,5-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(3,5-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H11Cl2N5O2S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione is 419.0010512 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound's synthesis involves multi-step chemical reactions yielding derivatives with potential biological activities. Researchers have developed methods to synthesize and characterize novel thiohydrazonates and pyrazolo[3,4-b]pyridines derivatives, evaluating their antimicrobial activities against various bacterial strains. For instance, thiohydrazonate derivatives have shown significant inhibitory activity, highlighting the compound's potential as a precursor in synthesizing biologically active molecules (Mekky & Sanad, 2019).
Biological Evaluation
Studies have extended to evaluate the biological activities of synthesized derivatives, particularly their antimicrobial and antifungal properties. The synthesis of new 2-thiouracil-5-sulphonamide derivatives, for example, demonstrated notable antibacterial and antifungal activity, underscoring the therapeutic potential of compounds derived from the base chemical structure (Fathalla, Awad, & Mohamed, 2005).
Photophysical and Electrochemical Investigation
Research has also delved into the photophysical and electrochemical properties of dinuclear tetrazolato-bridged rhenium complexes derived from tetrazole-based ligands. These studies shed light on the compound's potential applications in the development of new materials with desirable electrochemical and photophysical characteristics (Wright et al., 2012).
Anticancer Activity
Further exploration into the compound's derivatives has led to the discovery of new molecules with apoptosis-inducing properties and potential anticancer activity. This research identifies novel compounds that act as apoptosis inducers through high-throughput screening assays, offering insights into the development of anticancer agents (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O2S/c18-10-6-11(19)8-13(7-10)23-15(25)9-14(16(23)26)27-17-20-21-22-24(17)12-4-2-1-3-5-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEXBLRRYJYOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


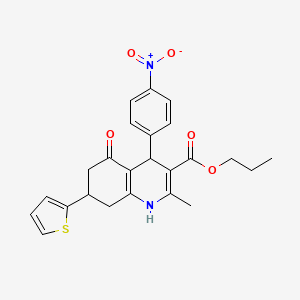
![2,2-dimethyl-N-{3-[(4-nitrophenyl)amino]propyl}propanamide](/img/structure/B4046636.png)
![2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4046639.png)
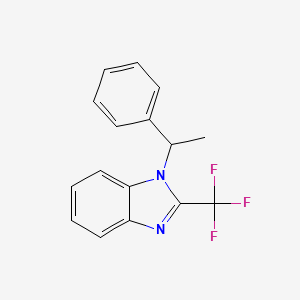
![1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4046654.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4046655.png)
![N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B4046667.png)
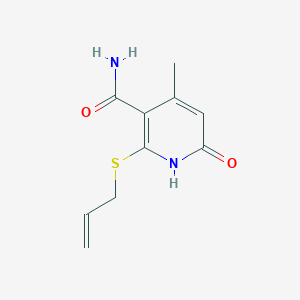
![1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4046685.png)
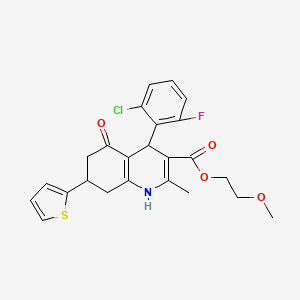
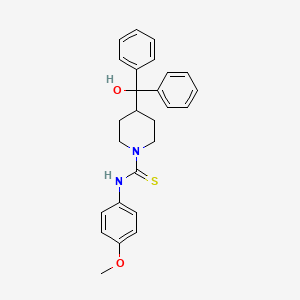
![2,3-Dihydro-1,4-benzodioxin-6-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B4046713.png)
![8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4046722.png)
![Methyl 2-[[2-[2-(4-ethoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B4046730.png)
